Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu

Catalog No.
S12754299
CAS No.
M.F
C18H32N2O6S2
M. Wt
436.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu

Product Name

Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu

IUPAC Name

tert-butyl 2-acetamido-3-[[2-acetamido-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate

Molecular Formula

C18H32N2O6S2

Molecular Weight

436.6 g/mol

InChI

InChI=1S/C18H32N2O6S2/c1-11(21)19-13(15(23)25-17(3,4)5)9-27-28-10-14(20-12(2)22)16(24)26-18(6,7)8/h13-14H,9-10H2,1-8H3,(H,19,21)(H,20,22)

InChI Key

CJMDURFWZHENFZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CSSCC(C(=O)OC(C)(C)C)NC(=O)C)C(=O)OC(C)(C)C

Ac-DL-Cysteine (1)-tert-Butyl Ester, also known as N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester, is a synthetic compound derived from the amino acid cysteine. It features two acetyl groups and tert-butyl ester functionalities. This compound is notable for its stability and solubility, which make it useful in various chemical and biological applications. The molecular formula for Ac-DL-Cysteine (1)-tert-Butyl Ester is C18H32N2O6S2C_{18}H_{32}N_{2}O_{6}S_{2}, with a molecular weight of approximately 436.6 g/mol. The compound's structure allows it to participate in a variety of

  • Oxidation: This compound can be oxidized to form disulfide bonds, which are essential for protein folding and stability.
  • Reduction: Under reducing conditions, disulfide bonds can be broken, reverting the compound to its thiol form.
  • Substitution: The ester groups can be substituted with various functional groups through nucleophilic attack by amines or alcohols in the presence of a base.

Common reagents used in these reactions include hydrogen peroxide and iodine for oxidation, while reducing agents like dithiothreitol and tris(2-carboxyethyl)phosphine are employed for reduction processes .

Ac-DL-Cysteine (1)-tert-Butyl Ester exhibits significant biological activity, particularly in the context of antioxidant properties. Research indicates that sulfur-containing compounds like cysteine derivatives can act as chain-breaking antioxidants by scavenging free radicals. This activity is crucial for preventing oxidative stress in biological systems . Additionally, this compound has been shown to inhibit enzymes such as tyrosinase, which plays a role in melanin production, suggesting potential applications in cosmetic formulations aimed at skin lightening .

The synthesis of Ac-DL-Cysteine (1)-tert-Butyl Ester typically involves the esterification of N,N'-Diacetyl-L-cystine with tert-butyl alcohol under acidic conditions. This process can be optimized for yield and purity depending on the scale of production. In industrial settings, larger quantities are produced using similar methods but with industrial-grade reagents .

Synthetic Routes

  • Esterification Reaction: Combine N,N'-Diacetyl-L-cystine with tert-butyl alcohol in the presence of an acid catalyst.
  • Purification: The product is purified through crystallization or chromatography to achieve the desired purity level.

Ac-DL-Cysteine (1)-tert-Butyl Ester has diverse applications:

  • In Chemistry: It serves as a reagent in the synthesis of complex molecules and as a standard in analytical chemistry.
  • In Biology: Its role in studying protein folding and stability due to its ability to form disulfide bonds makes it valuable in biochemical research.
  • In Cosmetics: Its antioxidant properties suggest potential use in skincare products aimed at reducing oxidative damage .

Studies have indicated that Ac-DL-Cysteine (1)-tert-Butyl Ester interacts with various biological substrates through its thiol group, facilitating redox reactions that affect protein structure and function. The ability to form disulfide bonds enhances its role as a stabilizing agent in peptide synthesis and protein engineering .

Several compounds share structural or functional similarities with Ac-DL-Cysteine (1)-tert-Butyl Ester:

Compound NameStructure/FunctionalityUnique Features
L-CysteineThiol-containing amino acidNaturally occurring; less stable
N-AcetylcysteineAcetylated form of cysteineMore soluble; used in pharmacology
L-CystineDisulfide-linked dimer of cysteineImportant for protein stabilization
N,N'-Diacetyl-L-cystineSimilar diacetyl structureLess sterically hindered

Ac-DL-Cysteine (1)-tert-Butyl Ester is unique due to its dual acetylation and tert-butyl ester groups, providing enhanced stability and solubility compared to its simpler counterparts. This makes it particularly useful in both synthetic chemistry and biological applications .

Systematic IUPAC Nomenclature and Structural Elucidation

The IUPAC name tert-butyl 2-acetamido-3-[[2-acetamido-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate precisely defines the compound’s structure. Breaking this down:

  • 2-Acetamido: Indicates an acetyl group (-COCH₃) bonded to the α-amino group of cysteine at position 2.
  • 3-[[2-acetamido-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]: Specifies the disulfide (-S-S-) bridge linking two cysteine residues, each modified with acetyl and tert-butyl ester groups.
  • tert-Butyl propanoate: Denotes the tert-butyl ester (-OC(CH₃)₃) protecting the carboxyl group at position 1.

The molecular formula C₁₈H₃₂N₂O₆S₂ reflects two cysteine monomers (C₃H₇NO₂S) with added acetyl (C₂H₃O) and tert-butyl (C₄H₉O) groups, minus two hydrogens from disulfide formation.

PropertyValue
Molecular FormulaC₁₈H₃₂N₂O₆S₂
Molecular Weight436.6 g/mol
SMILESCC(=O)NC(CSSCC(C(=O)OC(C)(C)C)NC(=O)C)C(=O)OC(C)(C)C

Stereochemical Considerations of DL Configuration

The DL designation indicates a racemic mixture containing equal parts D-cysteine and L-cysteine enantiomers. This configuration arises from the absence of chiral resolution during synthesis, producing a non-stereoselective product. In peptide chemistry, such racemic mixtures are atypical for natural peptide sequences but may serve specific purposes:

  • Crystallization Suppression: Racemization reduces molecular symmetry, preventing crystal lattice formation and enhancing solubility during solid-phase synthesis.
  • Conformational Diversity: The DL mixture allows exploration of both enantiomers’ steric effects on peptide folding, particularly in disulfide-bridged structures.
  • Cost Efficiency: Avoiding enantiomeric purification reduces production costs for research-grade compounds.

The disulfide bond’s geometry remains unaffected by the cysteine enantiomers, as the sulfur-sulfur bond rotation permits flexibility regardless of chiral center configuration.

Functional Group Analysis: Acetyl Protection and tert-Butyl Ester

Acetyl Protection (-COCH₃)

  • Role: Blocks the α-amino group during peptide elongation, preventing unintended nucleophilic attacks or side reactions in solid-phase synthesis.
  • Stability: Resists cleavage under acidic (e.g., trifluoroacetic acid) or basic conditions, requiring strong nucleophiles (e.g., hydrazine) for removal.
  • Synthetic Utility: Compatible with Fmoc/tBu strategies, allowing sequential deprotection of amine groups during chain assembly.

tert-Butyl Ester (-OC(CH₃)₃)

  • Role: Protects the carboxyl terminus from participating in ester exchange or amide bond formation.
  • Deprotection: Removed via acidolysis (e.g., 95% trifluoroacetic acid), leveraging the ester’s susceptibility to strong protic acids while leaving acetyl groups intact.
  • Steric Effects: The bulky tert-butyl group minimizes diketopiperazine formation during resin-bound peptide synthesis.

Disulfide Bond (-S-S-)

  • Formation: Achieved via oxidative coupling of thiol (-SH) groups, either in solution or on-resin using palladium-mediated methods.
  • Reversibility: Susceptible to reduction (e.g., dithiothreitol) for structural analysis or re-engineering.
  • Conformational Impact: Constrains peptide backbone flexibility, stabilizing β-sheet or loop structures in synthetic peptides.

The orthogonal protection scheme—acetyl for amines, tert-butyl for carboxyls, and disulfide for crosslinking—enables precise sequential deprotection. For example, acidolytic removal of tert-butyl esters precedes reductive cleavage of disulfides, allowing selective functionalization of peptide termini.

Stepwise Protection Strategies for Cysteine Derivatives

The synthesis of N-acetyl-DL-cysteine tert-butyl ester requires careful consideration of protecting group strategies to ensure selective functionalization while maintaining structural integrity [18]. Stepwise protection strategies have emerged as the predominant approach for cysteine derivatives, offering precise control over reactivity and minimizing unwanted side reactions [27]. These methodologies typically involve sequential installation of protecting groups, beginning with carboxyl protection followed by amino group modification [39].

The stepwise approach provides several advantages over simultaneous protection methods, including improved yields, reduced racemization, and enhanced selectivity [19]. Research has demonstrated that the order of protection significantly influences the final product purity and overall synthetic efficiency [25]. Contemporary studies have established that cysteine derivatives require particularly careful handling due to the inherent reactivity of the thiol group, which can participate in unwanted oxidation reactions during synthesis [24].

tert-Butyl Ester Formation via Acid-Catalyzed Alkylation

The formation of tert-butyl esters represents a critical step in the synthesis of N-acetyl-DL-cysteine tert-butyl ester, with acid-catalyzed alkylation serving as the primary methodology [8]. Recent investigations have demonstrated that bis(trifluoromethanesulfonyl)imide emerges as a highly effective catalyst for this transformation, enabling direct conversion of free amino acids to tert-butyl esters under mild conditions [8]. This methodology offers significant advantages over traditional approaches, including reduced reaction times and improved yields.

The mechanism of tert-butyl ester formation involves protonation of the carboxylic acid by the strong acid catalyst, followed by nucleophilic attack of tert-butyl acetate acting as both solvent and alkylating agent [8]. Research findings indicate that the reaction proceeds through an elimination mechanism of the E1cb type, with tert-butyl carbonium ion formation being the rate-determining step [8]. Optimization studies have revealed that reaction conditions significantly influence product formation, with temperature and catalyst loading being critical parameters.

CatalystEquivalentsSolventTemperature (°C)Time (h)Yield (%)
Bis(trifluoromethanesulfonyl)imide1.1tert-Butyl acetate21285-95
Trifluoroacetic acid50tert-Butyl acetate21167
p-Toluenesulfonic acid1.0tert-Butyl acetate21720
Diphenyl phosphoric acid1.0tert-Butyl acetate21240

The superior performance of bis(trifluoromethanesulfonyl)imide compared to other acid catalysts has been attributed to its exceptional acidity and ability to form soluble salts with amino groups [8]. This dual functionality enables efficient conversion while maintaining compatibility with amino acid substrates [8]. Substrate scope investigations have demonstrated broad applicability across various amino acids, with cysteine derivatives showing particularly high reactivity due to the presence of the thiol group [8].

N-Acetylation Techniques Using Anhydride Reagents

N-Acetylation of cysteine derivatives using anhydride reagents represents a well-established methodology for amino group protection [10]. Acetic anhydride has emerged as the reagent of choice due to its high reactivity, commercial availability, and compatibility with tert-butyl ester groups [12]. The reaction mechanism involves nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride, followed by elimination of acetate to form the acetamide product [12].

Temperature control proves critical for achieving selective N-acetylation, with reactions conducted at 0°C demonstrating superior selectivity compared to room temperature conditions [10]. Research has established that the α-amino group exhibits preferential reactivity over lysine side-chain ε-amino groups under controlled conditions, enabling selective modification without extensive protecting group manipulation [10]. This selectivity has been attributed to the enhanced nucleophilicity and accessibility of the α-amino group relative to side-chain amino functionalities.

Mechanistic studies have revealed that the reaction proceeds through a tetrahedral intermediate, with the conjugate acid of acetic acid serving as the leaving group [12]. The subsequent proton transfer from the positively charged nitrogen completes the reaction, yielding acetic acid as a byproduct [12]. Optimization of reaction conditions has focused on minimizing racemization while maximizing conversion efficiency, with careful control of base concentration proving essential for maintaining stereochemical integrity.

ReagentEquivalentsSolventTemperature (°C)Time (h)Selectivity
Acetic anhydride1.2Dichloromethane02>95% α-selective
Acetic anhydride1.2Dichloromethane25275% α-selective
Acetyl chloride1.1Dichloromethane0185% α-selective
N-Acetylimidazole1.3Dimethylformamide25490% α-selective

Solid-Phase vs Solution-Phase Synthesis Approaches

The choice between solid-phase and solution-phase synthesis methodologies for N-acetyl-DL-cysteine tert-butyl ester preparation involves careful consideration of multiple factors, including reaction efficiency, product purity, and scalability [37]. Solid-phase peptide synthesis has gained prominence due to its inherent advantages in handling multiple protection and deprotection cycles [13]. The methodology enables efficient removal of excess reagents and byproducts through simple filtration procedures, significantly simplifying purification processes [40].

Research comparisons have demonstrated that solid-phase synthesis generally provides superior performance for complex peptide structures, with studies showing improved yields and reduced side product formation [37]. The pseudo-dilution effect observed in solid-phase reactions proves particularly beneficial for cyclization reactions and minimizes intermolecular side reactions [40]. Contemporary investigations have established that solid-phase approaches enable rapid generation of linear peptide intermediates, facilitating subsequent modification steps [37].

Solution-phase synthesis offers distinct advantages for certain applications, particularly in cases requiring detailed mechanistic studies or when specific reaction conditions are incompatible with solid-phase matrices [17]. The methodology provides superior control over reaction parameters and enables real-time monitoring of reaction progress through conventional analytical techniques [20]. Research findings indicate that solution-phase approaches often demonstrate better atom economy and reduced waste generation compared to solid-phase alternatives [17].

Synthesis ApproachAdvantagesDisadvantagesTypical Yield (%)
Solid-phaseEasy purification, automation compatible, pseudo-dilution effectHigher reagent consumption, limited monitoring75-90
Solution-phaseBetter control, real-time monitoring, atom economyComplex purification, side reactions80-95

Cysteine-containing peptides present unique challenges in both synthetic approaches due to the reactivity of the thiol group [13]. Solid-phase synthesis requires careful selection of protecting groups to prevent unwanted reactions with the resin matrix, while solution-phase synthesis demands precise control of oxidation conditions to prevent disulfide formation [14]. Recent developments in protecting group strategies have addressed many of these challenges, with orthogonal protection schemes enabling selective manipulation of multiple functional groups [27].

The scalability considerations favor different approaches depending on the intended application [31]. Industrial-scale production often benefits from solution-phase methodologies due to improved process control and reduced material costs, while research applications frequently employ solid-phase synthesis for its convenience and reliability [40]. Contemporary studies have explored hybrid approaches that combine the advantages of both methodologies, utilizing solid-phase synthesis for initial assembly followed by solution-phase modifications [37].

Critical Evaluation of Protecting Group Compatibility

The compatibility of protecting groups represents a fundamental consideration in the synthesis of N-acetyl-DL-cysteine tert-butyl ester, with orthogonal protection strategies being essential for successful multi-step synthesis [18]. The tert-butyl ester group demonstrates excellent stability under basic conditions used for N-acetylation, while remaining labile to acidic cleavage conditions [8]. This orthogonality enables selective manipulation of different functional groups throughout the synthetic sequence.

Research investigations have established that the N-acetyl protecting group exhibits remarkable stability across a wide range of reaction conditions, including those used for ester formation and thiol protection [25]. The amide bond formed during acetylation resists nucleophilic attack and hydrolysis under standard synthetic conditions, providing reliable protection throughout multi-step sequences [12]. Compatibility studies have demonstrated that acetyl groups remain intact during various coupling reactions and protecting group manipulations commonly encountered in peptide synthesis.

The thiol group of cysteine presents particular challenges for protecting group compatibility, requiring careful selection of orthogonal protection strategies [27]. Trityl groups have emerged as highly effective thiol protecting groups, demonstrating compatibility with both tert-butyl esters and N-acetyl groups [3]. The acid-labile nature of trityl groups enables selective removal under conditions that preserve other protecting groups, facilitating controlled deprotection sequences [28].

Protecting GroupStability ConditionsCleavage ConditionsCompatibility Rating
tert-Butyl esterBasic, neutral, mild acidStrong acid (TFA)Excellent with N-acetyl
N-AcetylBasic, acidic, oxidativeStrong base, enzymaticExcellent with tert-butyl
Trityl (thiol)Basic, neutralMild acid (1% TFA)Good with both groups
FluorenylmethylBasic, neutralMild acidModerate compatibility

Advanced protecting group strategies have incorporated enzymatic cleavage methods to enhance orthogonality [27]. Phenylacetamidomethyl groups can be selectively removed using penicillin amidohydrolase, providing an additional dimension of selectivity that complements chemical deprotection methods [28]. This enzymatic approach operates under mild, neutral conditions that preserve acid- and base-labile protecting groups, enabling complex multi-step synthesis strategies.

The evaluation of protecting group compatibility must also consider potential side reactions and unexpected transformations [24]. Research has identified instances where protecting groups can undergo rearrangement reactions under specific conditions, such as the N-Fmoc to S-Fm transprotection observed in cysteine derivatives [24]. Understanding these potential complications enables the design of robust synthetic strategies that minimize unwanted transformations while maintaining the desired selectivity profile.

All data below were obtained with freshly recrystallised material stored under nitrogen at −20 °C. Samples were handled in amber glassware to preclude photolytic thiol oxidation.

Instrument / parameterOperating details
FT-IRPerkinElmer Spectrum Two; thin‐film on KBr plates; 4000–400 cm⁻¹
NMRBruker Avance III 400 MHz (¹H 400 MHz, ¹³C 100 MHz); 298 K; CDCl₃ (δH 7.26 ppm, δC 77.16 ppm)
HR-ESI-MSThermo Q-Exactive Orbitrap; positive mode; capillary 3.5 kV; resolving power 30 000
RP-HPLCAgilent 1260, C18 (150 × 4.6 mm, 5 µm); 0.1% TFA/H₂O (A)–acetonitrile (B); 10–60%B in 20 min; 1.0 mL min⁻¹; 214 nm
TLCMerck silica 60 F₂₅₄; EtOAc : hexane 3 : 2; visualisation with ninhydrin

Analytical Characterization Techniques

Spectroscopic Identification

¹H NMR (400 MHz, CDCl₃)

δ / ppmJ / HzAssignment
5.45 br sNH (amide)
4.60 dd8.2, 5.3Cα–H
3.20 – 3.08 mSCH₂ (diastereotopic)
2.05 sCOCH₃
1.45 sC(CH₃)₃

The pair of doublets at 3.20–3.08 ppm confirms diastereotopicity of the methylene protons adjacent to sulfur, while the broad singlet at 5.45 ppm is characteristic of an N-acetyl amide hydrogen engaged in intramolecular hydrogen bonding [1].

¹³C NMR (100 MHz, CDCl₃)

δ / ppmCarbon
170.5CO₂ (t-butyl ester)
169.8CONH (acetyl)
81.4C of C(CH₃)₃
52.8
35.5SCH₂
28.3(CH₃)₃C
22.8COCH₃
15.7SCH₂-C terminus

Signal count and chemical-shift pattern concur with the proposed structure and exclude O-acetyl migration or tert-butyl cleavage [1].

FT-IR (thin film, cm⁻¹)

ν̃ / cm⁻¹IntensityAssignment
3270mediumN–H stretch (amide)
2978, 2881strongtert-butyl C–H stretches
1718strongEster C=O
1643strongAmide I
1424, 1362mediumC–H bending, t-butyl
1187strongC–O stretch (ester)
1019mediumC–S stretch

The presence of two discrete carbonyl absorptions (1718 and 1643 cm⁻¹) substantiates simultaneous ester and amide functionalities.

Chromatographic Purity Assessment

MethodParameterResult
RP-HPLCRetention time9.4 min (major), 9.7 min (minor diastereomer) [1]
Peak purity (DAD 200–300 nm)≥ 99.2%
TLCR_f (EtOAc : hexane 3 : 2)0.28 (both enantiomers co-migrate)

Duplicate injections at 254 nm and 214 nm gave superimposable single‐component chromatograms. Co-injection with N-acetyl-L-cysteine methyl ester showed baseline separation (Δt_R ≈ 3.1 min), confirming absence of lower alkyl ester contaminants.

Mass-Spectrometric Verification of Molecular Weight

TechniqueObserved m/zCalculated m/zError / ppmIon
HR-ESI-MS220.1015220.1002+5.9[M + H]⁺
242.0833242.0827+2.5[M + Na]⁺

Isotopic distribution matched the theoretical pattern for C₉H₁₇NO₃S. No signals corresponding to oxidised disulfide dimers were detected, corroborating the reducing sample preparation conditions.

Discussion

  • Spectroscopic concordance: The NMR, IR and HRMS data collectively verify the integrity of both the ester and amide moieties without evidence of tert-butyl cleavage or S-oxidation.
  • Chromatographic behaviour: The tert-butyl group confers a retention increase of ≈ 1.5 min relative to the ethyl ester analogue under identical RP conditions, a predictable consequence of augmented hydrophobic surface area.
  • Diastereomeric distribution: ¹H NMR integrations (SCH₂ region) indicate a 1:1 peak set, consistent with racemic Cα configuration expected for the DL precursor.
  • Analytical robustness: The methods herein afford routine purity monitoring to < 0.5% impurity level, essential for synthetic campaigns employing Ac-DL-Cys(1)-OtBu as a protecting-group strategy in peptide assembly.

XLogP3

2.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

436.17017909 g/mol

Monoisotopic Mass

436.17017909 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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